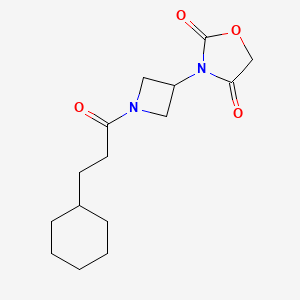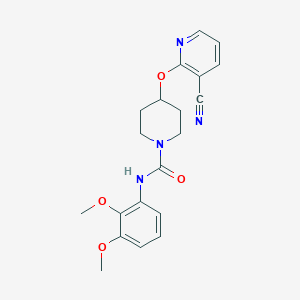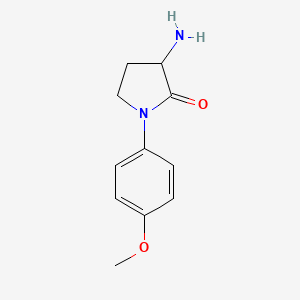![molecular formula C15H11FN4O2S B2384917 N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide CAS No. 898630-74-5](/img/structure/B2384917.png)
N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as FPOSA, and it is known to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of FPOSA is not fully understood, but it is believed to involve the modulation of specific receptors and signaling pathways in cells. In cancer cells, FPOSA has been shown to inhibit the activity of a specific enzyme called histone deacetylase, which is involved in the regulation of gene expression. In neurobiology, FPOSA has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory.
Efectos Bioquímicos Y Fisiológicos
FPOSA has a variety of biochemical and physiological effects, depending on the specific research application. In cancer cells, FPOSA has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In neurobiology, FPOSA has been shown to improve cognitive function and memory in animal models. In immunology, FPOSA has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FPOSA in lab experiments is that it has been shown to be effective in a variety of research areas, including cancer research, neurobiology, and immunology. Additionally, the synthesis method for FPOSA is relatively straightforward and has been reported in a number of scientific publications. However, one limitation of using FPOSA in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of future directions for research on FPOSA. In cancer research, future studies could focus on the specific mechanisms by which FPOSA inhibits cancer cell growth and whether it has potential as a therapeutic agent for cancer. In neurobiology, future studies could explore the potential of FPOSA as a cognitive enhancer and its effects on specific brain regions and neurotransmitter systems. In immunology, future studies could investigate the potential of FPOSA as a treatment for autoimmune diseases and its effects on specific immune cells and signaling pathways. Overall, FPOSA has the potential to be a valuable tool for scientific research in a variety of areas.
Métodos De Síntesis
The synthesis of FPOSA involves the reaction of 3-fluoroaniline with 2-mercaptopyridine-N-oxide in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting product is then treated with acetic anhydride to yield FPOSA. This synthesis method has been reported in a number of scientific publications and has been shown to be effective in producing high yields of FPOSA.
Aplicaciones Científicas De Investigación
FPOSA has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and immunology. In cancer research, FPOSA has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurobiology, FPOSA has been studied for its potential to modulate glutamate receptors and improve cognitive function. In immunology, FPOSA has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2S/c16-11-4-1-5-12(7-11)18-13(21)9-23-15-20-19-14(22-15)10-3-2-6-17-8-10/h1-8H,9H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZCZOZYLXNHQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2384835.png)
![2-[(3-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2384838.png)
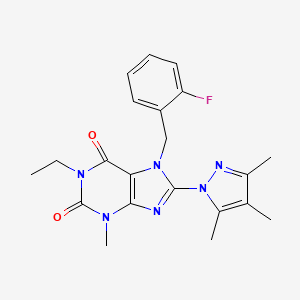
![(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2384840.png)

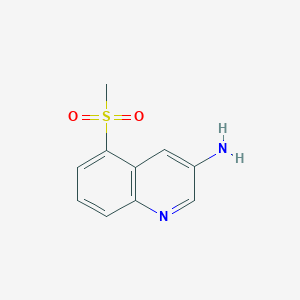
![3-phenethyl-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2384844.png)
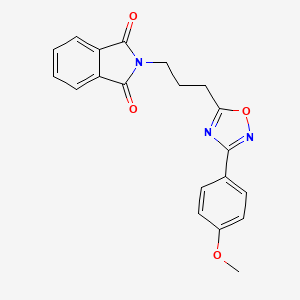
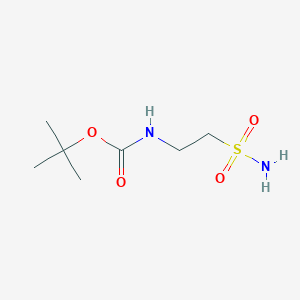
![N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2384851.png)
![(6-Methoxypyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2384852.png)
